molecular formula C15H13FO2 B082815 Ethyl 4-(4-fluorophenyl)benzoate CAS No. 10540-36-0

Ethyl 4-(4-fluorophenyl)benzoate

Cat. No. B082815
CAS RN: 10540-36-0
M. Wt: 244.26 g/mol
InChI Key: MRIRSYFQTAWHGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-(4-fluorophenyl)benzoate and related compounds can be synthesized through various chemical processes. The synthesis often involves the use of palladium-catalyzed reactions, such as those described in the synthesis of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates, which exhibit enantiotropic nematic phases and have very high clearing points (Dai, Cai, & Wen, 2013). Another synthesis route involves the crystallographic study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, highlighting the importance of crystal structure in understanding the compound's properties (Yeong, Chia, Quah, & Tan, 2018).

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-fluorophenyl)benzoate has been determined through single-crystal X-ray diffraction techniques, revealing insights into its conformation and stacking behavior. For example, a study on the molecular stacking and conformation based on crystallographic data compared mesogenic behaviors resulting from different lengths of alkyl chains (Lai, Su, Zhan, Cai, Liu, & Wang, 2007).

Chemical Reactions and Properties

Ethyl 4-(4-fluorophenyl)benzoate undergoes various chemical reactions that demonstrate its reactivity and the potential for derivative synthesis. For instance, the transformation of certain compounds into their ethane derivatives via hydrogenation using a palladium catalyst indicates the compound's versatility (Dai, Cai, & Wen, 2013).

Physical Properties Analysis

The physical properties, particularly mesomorphic properties, are crucial for applications in liquid crystals. Studies have shown that derivatives of Ethyl 4-(4-fluorophenyl)benzoate exhibit mesomorphic properties, such as nematic phases, influenced by factors like the ethylene bridge and fluorination levels (Yao, Li, & Wen, 2005).

Chemical Properties Analysis

The chemical properties of Ethyl 4-(4-fluorophenyl)benzoate, such as reactivity with various reagents and the ability to form stable crystal structures, are central to its utility in different chemical processes and applications. Its reactivity is showcased in the synthesis of potential metabolites, demonstrating the compound's capacity for chemical modification and application in complex synthesis pathways (Sunthankar, Berlin, Nelson, Thorne, Geno, Archer, Rolf, Bartels, 1993).

Scientific Research Applications

New Fluorinated Monomers

Research conducted by F. Bracon et al. (2000) led to the synthesis of new fluorinated monomers containing an ester function in the spacer, which are precursors of side chain liquid crystalline polysiloxanes. These monomers exhibited high smectogen properties and showed enantiotropic smectogen mesophases over a wide temperature range. This development highlights the potential of Ethyl 4-(4-fluorophenyl)benzoate derivatives in creating advanced materials with specific liquid crystalline properties useful for displays and sensory devices Bracon et al., 2000.

Electrochemical and Electrochromic Properties

A study by Bin Hu et al. (2013) focused on the electrochemical and electrochromic properties of polymers derived from monomers related to Ethyl 4-(4-fluorophenyl)benzoate. These polymers demonstrated significant optical contrast and switching time, indicating their potential use in electrochromic devices and smart windows Hu et al., 2013.

Liquid Crystalline Behavior

Hasnain Mehmood et al. (2018) synthesized a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates to study their liquid crystalline behavior. These compounds displayed mesogenic properties within a specific temperature range, suggesting their potential application in liquid crystal displays (LCDs) and temperature sensing devices Mehmood et al., 2018.

Synthesis and Mesomorphic Properties

L. Yao et al. (2005) explored the synthesis and mesomorphic properties of fluorinated phenyl 4-[(4-n-alkoxy-2,3-difluorophenyl)ethynyl]benzoate liquid crystals. Their findings provide insights into the effects of fluoro-substitution on the mesomorphic properties of these compounds, which could be pivotal for the design of new liquid crystalline materials with tailored properties Yao et al., 2005.

Photovoltaic Applications

Pei Cheng et al. (2014) utilized Indene-C60 bisadduct as an electron-cascade acceptor material in a blend that included a derivative of Ethyl 4-(4-fluorophenyl)benzoate for fabricating ternary blend polymer solar cells. This study highlighted the potential of Ethyl 4-(4-fluorophenyl)benzoate derivatives in enhancing the efficiency of solar cells, marking a significant step towards the development of high-performance photovoltaic devices Cheng et al., 2014.

Safety And Hazards

The safety data sheet for Ethyl (4-fluorobenzoyl)acetate, a related compound, indicates that it is combustible and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIRSYFQTAWHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475310
Record name Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)benzoate

CAS RN

10540-36-0
Record name Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure described for Example 551, 4-bromofluorobenzene (1.75 g, 10 mmol) was metallated and coupled with ethyl 4-bromobenzoate (2.28 g, 10 mmol) to give the title compound after chromatography (ethyl acetate-hexanes (1:9) (0.7 g)): 1H-NMR (CDCl3, 300 MHz): 8.1 (d, 2H, J=8), 7.65-7.5 (m, 4H), 7.15 (t, 2H, J=8), 4.4 (q, 2H, J=7), 1.4 (t, 3H, J=7); MS:244.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two

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